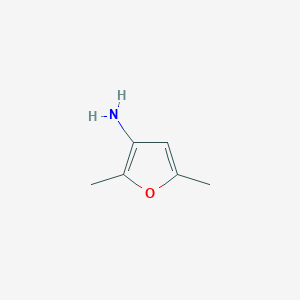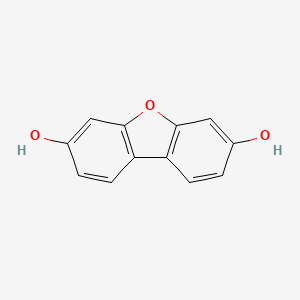![molecular formula C13H23NO2 B13947354 2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)
2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-2-azaspiro[45]decane-8-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or ethers.
Applications De Recherche Scientifique
2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor agonists.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s unique spiro structure allows it to fit into binding pockets that are not accessible to other molecules, making it a valuable tool in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs. Additionally, the presence of the carboxylic acid group allows for further functionalization, enhancing its versatility in chemical synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
2-propan-2-yl-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C13H23NO2/c1-10(2)14-8-7-13(9-14)5-3-11(4-6-13)12(15)16/h10-11H,3-9H2,1-2H3,(H,15,16) |
Clé InChI |
WQVNAIGTNUJGSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2(C1)CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


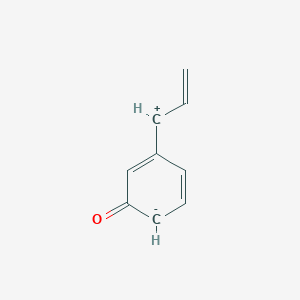
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)
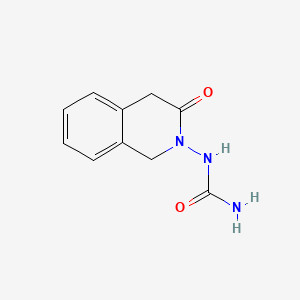



![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)

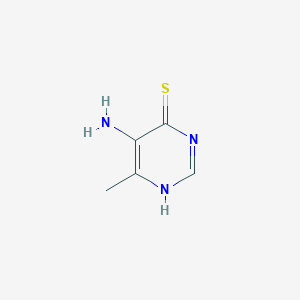
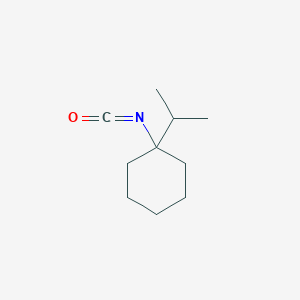
![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)

